molecular formula C13H17N3O4S B2664504 ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-60-0

ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2664504
CAS No.: 864925-60-0
M. Wt: 311.36
InChI Key: COMGDBNVHDHNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, demonstrating ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate's role in facilitating [4+2] annulation reactions with N-tosylimines. This process achieves excellent yields and complete regioselectivity, expanding the scope of reactions by employing substituted methyl butadienoates to produce disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Xue-Feng, Lan, J., & Kwon, O., 2003).

Another study explored the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, focusing on the spectral-fluorescent properties of these compounds and their correlation with the chemical structure. This research presents an insightful investigation into the photophysical properties of thieno[2,3-b]pyridine derivatives, laying the groundwork for future applications in materials science and molecular engineering (Ershov, O. V., Shishlikova, M. A., Ievlev, M. Y., Belikov, M. Y., & Maksimova, V. N., 2019).

Potential Anticancer Applications

The compound has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines with potential anticancer activity. By undergoing various chemical reactions, including hydrolysis, hydrogenation, and condensation, derivatives of this compound have been tested for their effects on the proliferation of cultured L1210 cells and survival rates in mice bearing P388 leukemia, indicating its significance in the development of new anticancer agents (Temple, C., Wheeler, G. P., Comber, R., Elliott, R. D., & Montgomery, J., 1983).

Antioxidant Activity

A derivative, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, has been synthesized and shown to exhibit remarkable antioxidant activity. The synthesis pathway involves the reaction of ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran in acetic acid, leading to the development of compounds with significant antioxidant properties. This research underscores the potential of this compound derivatives in pharmaceutical applications aimed at combating oxidative stress (Zaki, R., Kamal El‐dean, A. K., Mickey, Jehan A., Marzouk, N. A., & Ahmed, Rasha H., 2017).

Properties

IUPAC Name

ethyl 2-acetamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-3-20-13(19)16-5-4-8-9(6-16)21-12(15-7(2)17)10(8)11(14)18/h3-6H2,1-2H3,(H2,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMGDBNVHDHNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.